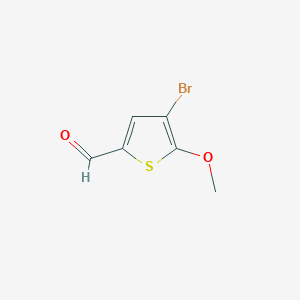

4-Bromo-5-methoxythiophene-2-carbaldehyde

Descripción general

Descripción

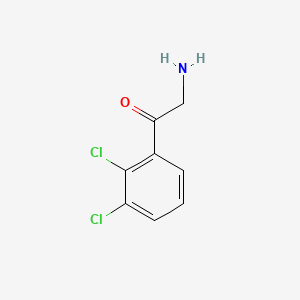

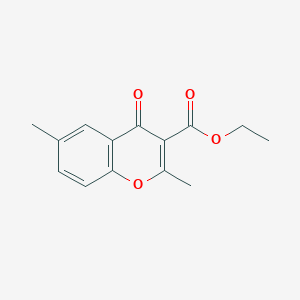

4-Bromo-5-methoxythiophene-2-carbaldehyde is a chemical compound with the molecular formula C6H5BrO2S . It is extensively used in scientific research and industry.

Synthesis Analysis

The synthesis of 4-Bromo-5-methoxythiophene-2-carbaldehyde involves the reaction of 5-Formyl-2-methoxythiophene with N-Bromosuccinimide in dichloromethane at room temperature . The mixture is stirred overnight, diluted with ether, and extracted with water. The organic phase is dried, filtered, and evaporated. The crude product is then purified by flash chromatography .Molecular Structure Analysis

The molecular structure of 4-Bromo-5-methoxythiophene-2-carbaldehyde is represented by the InChI code 1S/C6H5BrO2S/c1-9-6-5(7)2-4(3-8)10-6/h2-3H,1H3 . The molecular weight of the compound is 221.07 g/mol .Physical And Chemical Properties Analysis

4-Bromo-5-methoxythiophene-2-carbaldehyde is a solid substance . It has a melting point of 113-114°C . The compound should be stored at room temperature .Aplicaciones Científicas De Investigación

Bioactive Marker Studies

Studies on bioactive markers like 4-hydroxynonenal demonstrate the importance of identifying and understanding the role of specific chemical compounds in biological systems. These markers can indicate oxidative stress and are involved in various diseases, showing the potential of chemical compounds in diagnostic and therapeutic research (Žarković, 2003).

Synthesis Methods

Research on the synthesis of compounds such as vanillin highlights the relevance of developing efficient and practical methods for producing chemical intermediates. These methods have applications in pharmaceutical, perfumery, and food flavoring industries, suggesting the potential utility of 4-Bromo-5-methoxythiophene-2-carbaldehyde in similar contexts (Tan Ju & Liao Xin, 2003).

Catalysts and Chemical Reactions

The exploration of metal cation-exchanged clay catalysts for organic synthesis presents an area where compounds like 4-Bromo-5-methoxythiophene-2-carbaldehyde could find application. These catalysts are used in reactions that produce various organic compounds, indicating the broader relevance of chemical catalysts in synthesis processes (Jun-ichi Tateiwa & S. Uemura, 1997).

Environmental Analysis

Research on the environmental fate of alkylphenols and their ethoxylates, which are used in surfactants, points to the importance of understanding how chemical compounds interact with and impact the environment. This knowledge is crucial for managing and mitigating the environmental effects of chemical compounds, suggesting a potential research avenue for 4-Bromo-5-methoxythiophene-2-carbaldehyde (G. Ying, B. Williams, & R. Kookana, 2002).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

Propiedades

IUPAC Name |

4-bromo-5-methoxythiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2S/c1-9-6-5(7)2-4(3-8)10-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCUVVHCEXSTWFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(S1)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-methoxythiophene-2-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Fluoro-benzyl)-methyl-amino]-ethanol](/img/structure/B3283583.png)

![1H-Indole-1-carboxylic acid, 2-borono-5-[[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3283652.png)